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Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone

Cat. No.: B134399 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structural elucidation of 4-Chloro-4'-fluorobutyrophenone through comparative spectroscopic

analysis. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry data alongside analogous data for 4-chlorobutyrophenone and 4-

fluorobutyrophenone, offering a clear validation of its chemical structure.

This guide presents a thorough spectroscopic analysis to confirm the structure of 4-Chloro-4'-
fluorobutyrophenone, a key intermediate in the synthesis of various pharmaceuticals. By

comparing its spectral data with those of closely related compounds, 4-chlorobutyrophenone

and 4-fluorobutyrophenone, we can definitively assign the spectral features to the specific

structural components of the target molecule.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for 4-Chloro-4'-
fluorobutyrophenone and its structural analogs.

¹H Nuclear Magnetic Resonance (NMR) Data
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Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

4-Chloro-4'-

fluorobutyrophen

one

8.03-7.97 m -

2 x CH

(aromatic, ortho

to C=O)

7.17-7.09 m -

2 x CH

(aromatic, meta

to C=O)

3.68 t 6.2
CH₂ (adjacent to

Cl)

3.15 t 7.0
CH₂ (adjacent to

C=O)

2.22 tt 7.0, 6.2 CH₂ (central)

4-

Chlorobutyrophe

none

7.95-7.92 m -

2 x CH

(aromatic, ortho

to C=O)

7.58-7.42 m -

3 x CH

(aromatic, meta

and para to

C=O)

3.69 t 6.4
CH₂ (adjacent to

Cl)

3.11 t 6.8
CH₂ (adjacent to

C=O)

2.19 p 6.6 CH₂ (central)

4-

Fluorobutyrophe

none

8.01-7.95 m -

2 x CH

(aromatic, ortho

to C=O)

7.16-7.09 m - 2 x CH

(aromatic, meta
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to C=O)

2.97 t 7.4
CH₂ (adjacent to

C=O)

1.80 sextet 7.4 CH₂ (central)

1.01 t 7.4 CH₃

¹³C Nuclear Magnetic Resonance (NMR) Data
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Compound Chemical Shift (δ) ppm Assignment

4-Chloro-4'-

fluorobutyrophenone
197.3 C=O

166.1 (d, J = 254.7 Hz) C-F

133.2 (d, J = 4.3 Hz) C (aromatic, ipso to C=O)

130.6 (d, J = 9.3 Hz)
2 x CH (aromatic, ortho to

C=O)

115.9 (d, J = 22.2 Hz)
2 x CH (aromatic, meta to

C=O)

44.6 CH₂ (adjacent to Cl)

35.2 CH₂ (adjacent to C=O)

26.7 CH₂ (central)

4-Chlorobutyrophenone 199.1 C=O

136.8 C (aromatic, ipso to C=O)

133.0 CH (aromatic, para to C=O)

128.6
2 x CH (aromatic, meta to

C=O)

128.0
2 x CH (aromatic, ortho to

C=O)

44.8 CH₂ (adjacent to Cl)

37.9 CH₂ (adjacent to C=O)

26.5 CH₂ (central)

4-Fluorobutyrophenone 198.9 C=O

165.7 (d, J = 254.0 Hz) C-F

133.2 (d, J = 3.0 Hz) C (aromatic, ipso to C=O)
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130.8 (d, J = 9.0 Hz)
2 x CH (aromatic, ortho to

C=O)

115.6 (d, J = 22.0 Hz)
2 x CH (aromatic, meta to

C=O)

37.9 CH₂ (adjacent to C=O)

19.4 CH₂ (central)

13.8 CH₃

Infrared (IR) Spectroscopy Data
Compound Key Absorptions (cm⁻¹) Assignment

4-Chloro-4'-

fluorobutyrophenone
~1685 C=O stretch

~1595, ~1500 C=C aromatic ring stretch

~1230 C-F stretch

~770 C-Cl stretch

4-Chlorobutyrophenone ~1684 C=O stretch

~1597, ~1448 C=C aromatic ring stretch

~750, ~690
C-H aromatic out-of-plane

bend

~668 C-Cl stretch

4-Fluorobutyrophenone ~1684 C=O stretch

~1597, ~1506 C=C aromatic ring stretch

~1227 C-F stretch

Mass Spectrometry (MS) Data
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

4-Chloro-4'-

fluorobutyrophenone
200/202 (M⁺, ³⁵Cl/³⁷Cl)[1]

164, 138, 123 (base peak),

107[1]

4-Chlorobutyrophenone 182/184 (M⁺, ³⁵Cl/³⁷Cl) 146, 120, 105 (base peak), 77

4-Fluorobutyrophenone 166 (M⁺) 123 (base peak), 95, 77

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: -10 to 220 ppm.

Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal

at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared

by grinding a small amount of the sample with dry KBr powder and pressing the mixture into

a transparent disk.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR

spectrum (transmittance vs. wavenumber).

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-

MS.
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Mass Analysis: Analyze the generated ions using a quadrupole, time-of-flight (TOF), or other

suitable mass analyzer.

Parameters (for EI):

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular

weight of the compound and its fragments (e.g., m/z 50-300).

Visualization of Structural Analysis
The following diagrams illustrate the workflow for validating the structure of 4-Chloro-4'-
fluorobutyrophenone and the key correlations between its structure and spectroscopic data.
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Caption: Workflow for the structural validation of 4-Chloro-4'-fluorobutyrophenone.

Caption: Correlation of the chemical structure with key spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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